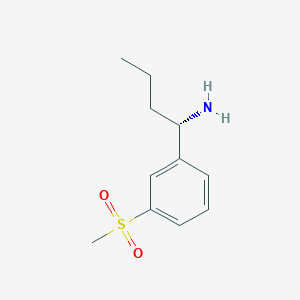
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a butan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the chiral butan-1-amine backbone.
Introduction of the Phenyl Ring: A phenyl ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Methylsulfonyl Group Addition: The methylsulfonyl group is added via a sulfonation reaction, using reagents such as methylsulfonyl chloride.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired stereochemistry and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the phenyl ring or the amine group, resulting in various reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced amine or phenyl derivatives.
Substitution: New amine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group plays a crucial role in binding to these targets, influencing the compound’s activity. The stereochemistry of the compound ensures selective interactions, enhancing its efficacy and reducing potential side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(3-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride: A similar compound with a shorter carbon chain.
1-(3-(Methylsulfonyl)phenyl)ethan-1-amine hydrochloride: Another similar compound with an even shorter carbon chain.
Uniqueness
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its longer carbon chain compared to similar compounds provides additional flexibility and potential for diverse interactions.
Eigenschaften
Molekularformel |
C11H17NO2S |
|---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
(1S)-1-(3-methylsulfonylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-3-5-11(12)9-6-4-7-10(8-9)15(2,13)14/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
PYGXFHHWASLJSZ-NSHDSACASA-N |
Isomerische SMILES |
CCC[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
Kanonische SMILES |
CCCC(C1=CC(=CC=C1)S(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



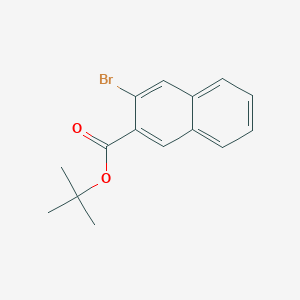
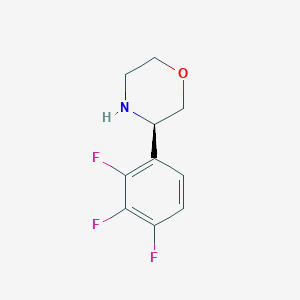
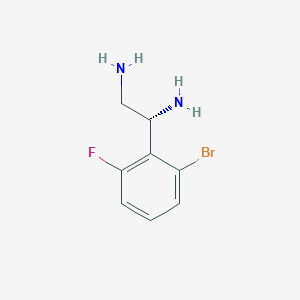
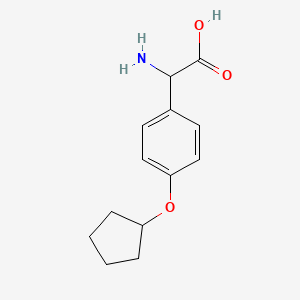
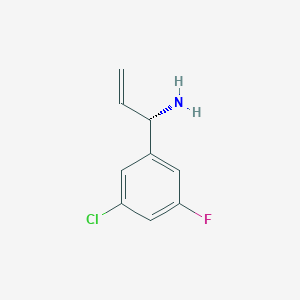
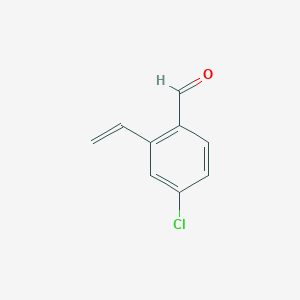






![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
